6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a probe molecule in biological assays to study enzyme activity, receptor binding, and cellular uptake.
Chemical Biology: The compound is employed in the design and synthesis of chemical probes for investigating biological pathways and mechanisms.
Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: It can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.
Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Interference: It may interfere with specific biological pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar core structure but differs in the position of the carboxylic acid group.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: This compound lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGDIBGXOASNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696670 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-58-5 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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